4-Oxazolecarbonitrile, 5-chloro-2-phenyl-
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Overview
Description
4-Oxazolecarbonitrile, 5-chloro-2-phenyl- is a heterocyclic compound that features an oxazole ring substituted with a cyano group at the 4-position, a chlorine atom at the 5-position, and a phenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxazolecarbonitrile, 5-chloro-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenyl-2-oxazoline with cyanogen bromide in the presence of a base to form the desired oxazolecarbonitrile derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-Oxazolecarbonitrile, 5-chloro-2-phenyl- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction reactions can lead to the formation of oxazole N-oxides or reduced oxazole derivatives .
Scientific Research Applications
4-Oxazolecarbonitrile, 5-chloro-2-phenyl- has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological pathways.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Oxazolecarbonitrile, 5-chloro-2-phenyl- involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-phenyl-1,3-oxazole-4-carboxamide: Similar in structure but with a carboxamide group instead of a cyano group.
6-Aryloxy-4-chloro-2-phenylpyrimidines: These compounds share the phenyl and chlorine substitutions but have a different heterocyclic core.
Uniqueness
4-Oxazolecarbonitrile, 5-chloro-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyano group at the 4-position and the phenyl group at the 2-position contributes to its versatility in various chemical reactions and applications .
Properties
CAS No. |
96285-99-3 |
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Molecular Formula |
C10H5ClN2O |
Molecular Weight |
204.61 g/mol |
IUPAC Name |
5-chloro-2-phenyl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C10H5ClN2O/c11-9-8(6-12)13-10(14-9)7-4-2-1-3-5-7/h1-5H |
InChI Key |
YROWVLHJEDTTBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)Cl)C#N |
Origin of Product |
United States |
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